2-[(3,4-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Description
Historical Development of Thioacetamide Derivatives in Medicinal Chemistry
Thioacetamide derivatives have emerged as critical scaffolds in medicinal chemistry due to their unique physicochemical properties and versatile biological activities. The substitution of oxygen with sulfur in the amide bond introduces distinct electronic and steric features, such as increased polarizability and enhanced metal-binding capabilities. Early applications focused on their role as protease inhibitors, leveraging the thioamide's resistance to enzymatic degradation compared to traditional amides. For example, thioacetamide-containing compounds were pivotal in developing inhibitors for histone-lysine N-methyltransferase (ASH1L), where the sulfur atom facilitated chalcogen bonding with catalytic residues, improving binding affinity by 6.7-fold over oxygen analogs.
The evolution of thioacetamide derivatives accelerated with the discovery of their utility in antibiotic design. Sulfonamide-thioacetamide hybrids, such as 2-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, demonstrated enhanced pharmacokinetic profiles, including improved acid stability and oral bioavailability. These advancements underscored the scaffold's adaptability in addressing drug delivery challenges.
Table 1: Key Milestones in Thioacetamide Derivative Development
| Year | Innovation | Application |
|---|---|---|
| 2019 | Thioamide-based ASH1L inhibitors | Oncology (MLL leukemia) |
| 2022 | SARS-CoV-2 Mpro thioamide inhibitors | Antiviral therapeutics |
| 2024 | Algicidal thioacetamides (e.g., A3 ) | Environmental science |
Position of Target Compound in Contemporary Research
The compound 2-[(3,4-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide occupies a strategic niche in drug discovery due to its dual functional groups: the electron-deficient dichlorophenyl moiety and the electron-rich methoxyphenyl system. This polarity gradient enables selective interactions with hydrophobic enzyme pockets while maintaining solubility—a balance critical for central nervous system (CNS) penetrance. Recent studies highlight its structural similarity to TKB248 , a thioamide-based SARS-CoV-2 main protease inhibitor, which exhibited a 154-fold potency increase over its amide predecessor.
In antimicrobial research, the dichlorophenyl group confers affinity for bacterial efflux pump proteins, potentially overcoming multidrug resistance. Computational analyses using density functional theory (DFT) further reveal that the sulfanyl group’s electrophilicity enhances covalent binding to cysteine residues in target enzymes. These attributes position the compound as a template for developing covalent inhibitors with reduced off-target effects.
Relevance to Drug Discovery Paradigms
Modern drug discovery prioritizes modular scaffolds that permit rapid structural diversification. The target compound’s synthetic accessibility—achieved via nucleophilic aromatic substitution and Ullmann coupling—aligns with fragment-based drug design (FBDD) principles. For instance, replacing the sulfonyl group in lead compounds with a sulfanyl moiety has improved metabolic stability, as evidenced by a 24-hour plasma half-life in murine models.
The compound also exemplifies bioisosteric replacement strategies. Substituting oxygen with sulfur in the acetamide backbone increases van der Waals interactions with aromatic residues (e.g., Phe2260 in ASH1L), contributing to submicromolar inhibitory activity. Such modifications are now standard in optimizing kinase and protease inhibitors, reflecting broader trends in precision medicine.
Research Significance and Knowledge Gaps
Despite its promise, critical gaps persist in understanding the compound’s target spectrum and resistance mechanisms. While its algicidal derivative A3 disrupts cyanobacterial photosynthesis via reactive oxygen species (ROS) generation, analogous mechanisms in human cells remain unexplored. Additionally, the dichlorophenyl group’s contribution to hepatotoxicity—a common issue with polychlorinated aromatics—warrants rigorous structure-toxicity relationship studies.
Future research should prioritize:
- Proteomic Profiling : Identifying off-target interactions using activity-based protein profiling (ABPP).
- Stereoelectronic Optimization : Tuning the sulfanyl group’s electrophilicity to minimize nonspecific binding.
- Delivery Systems : Encapsulation in lipid nanoparticles to enhance CNS bioavailability.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-11-4-2-10(3-5-11)18-15(19)9-21-12-6-7-13(16)14(17)8-12/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGAJYRUEWYVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Thiol-Acetamide Coupling
The primary synthesis employs a nucleophilic aromatic substitution (SNAr) reaction between 3,4-dichlorothiophenol and 2-chloro-N-(4-methoxyphenyl)acetamide. The thiol group acts as a nucleophile, displacing the chloride ion under basic conditions.
Reaction Scheme :
$$
\text{3,4-Dichlorothiophenol} + \text{2-Chloro-N-(4-methoxyphenyl)acetamide} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Key Conditions :
Alternative Route: Thiol-Ester Aminolysis
A less common approach involves aminolysis of a thiol-ester intermediate. 3,4-Dichlorothiophenol is first converted to its acetylthioester, which reacts with 4-methoxy aniline in the presence of a coupling agent.
Reaction Steps :
- Thiol-Ester Formation :
$$
\text{3,4-Dichlorothiophenol} + \text{Acetyl Chloride} \rightarrow \text{3,4-Dichlorophenyl Thioacetate}
$$ - Aminolysis :
$$
\text{Thioacetate} + \text{4-Methoxyaniline} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
Advantages : Higher regioselectivity; Disadvantages : Additional steps reduce overall yield (50–60%).
Optimization of Reaction Conditions
Solvent and Base Selection
Optimization studies highlight solvent polarity and base strength as critical factors:
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMF | K$$2$$CO$$3$$ | 78 | 6 |
| Dichloromethane | NaOH | 65 | 12 |
| Acetonitrile | NaH | 58 | 8 |
Key Insight : DMF enhances nucleophilicity of the thiolate ion, accelerating substitution.
Temperature and Catalysis
- Microwave Assistance : Reducing reaction time to 2 hours at 100°C with 10% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (yield: 82%).
- Room-Temperature Synthesis : Feasible with ultrasonication, though yields drop to 55–60%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial protocols favor continuous flow chemistry for scalability and safety:
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with 99.5% purity.
- Chromatography : Reserved for pharmaceutical-grade material (silica gel, ethyl acetate/hexane eluent).
Analytical Validation
Structural Confirmation
NMR Spectroscopy :
High-Resolution Mass Spectrometry (HRMS) :
$$
\text{Calculated for } \text{C}{15}\text{H}{13}\text{Cl}2\text{NO}2\text{S}: 342.0124; \text{Found}: 342.0128 [\text{M+H}]^+.
$$
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Residuals
- DMF Traces : Reduced to <50 ppm via vacuum distillation.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
The compound has been investigated for its biological activities, which include:
1. Enzyme Inhibition
- Recent studies have indicated that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of diseases like Alzheimer's and Type 2 Diabetes Mellitus (T2DM) respectively .
2. Anticancer Properties
- Research has shown that derivatives of similar compounds can demonstrate selective cytotoxicity against various cancer cell lines, including breast, colon, and cervical cancer cells . The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells.
3. Antimicrobial Activity
- Preliminary investigations suggest that this compound may possess antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential for further development as an antimicrobial agent .
Applications in Drug Development
Given its biological activities, 2-[(3,4-Dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide serves as a valuable lead compound in drug discovery:
- Therapeutic Agents : Due to its enzyme inhibition properties, it could be developed into drugs targeting neurodegenerative diseases or metabolic disorders.
- Anticancer Therapies : Its cytotoxic effects warrant further exploration in the context of cancer treatment, potentially leading to the development of novel anticancer agents.
Case Study 1: Enzyme Inhibition
A study focused on synthesizing new sulfonamides highlighted the potential of similar compounds to inhibit α-glucosidase and acetylcholinesterase. The research demonstrated that structural modifications could enhance inhibitory potency, suggesting that this compound might be optimized for better efficacy against these enzymes .
Case Study 2: Anticancer Activity
In a comparative analysis of various sulfonamide derivatives, researchers found that those with similar structures to this compound exhibited significant cytotoxic effects on multiple cancer cell lines. The study emphasized the importance of structural features in determining the anticancer activity and suggested pathways for further synthesis and testing .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Pharmacological Profiles
Key structural analogs and their properties are summarized below:
Substituent Effects on Activity
- 3,4-Dichlorophenyl Group : Common in opioid analogs (e.g., U-50488) and anticancer compounds. Enhances binding to hydrophobic pockets in receptors .
- 4-Methoxyphenyl Group : Improves solubility and metabolic stability. In compound 38 , this group correlates with potent anticancer activity .
- Sulfanyl vs. Ether Linkages : Sulfanyl groups (as in the target compound) may offer better oxidative stability compared to ethers, which are prone to metabolic cleavage .
Key Research Findings
Opioid Receptor Selectivity : The N-methyl-N-arylacetamido group in U-50488 is critical for κ-opioid receptor binding. Removal of the methyl group (as in U-51754) drastically reduces activity .
Anticancer Activity : 4-Methoxyphenyl-substituted acetamides (e.g., compound 38 ) show broad-spectrum anticancer effects, likely due to enhanced cell membrane penetration .
Synthetic Efficiency : Microwave methods improve yields for 3,4-dichlorophenyl derivatives, reducing reaction times from hours to minutes .
Biological Activity
2-[(3,4-Dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide, with the CAS number 339097-34-6, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2NO2S, with a molecular weight of 342.24 g/mol. The compound features a dichlorophenyl group and a methoxyphenyl group, which are significant for its biological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Receptor Binding: Many derivatives interact with sigma receptors, which are implicated in pain modulation and neuroprotection.
- Anticancer Activity: The presence of electron-withdrawing groups like dichloro and methoxy enhances the efficacy against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | <1.0 | |
| MCF7 (Breast Cancer) | <1.5 | |
| SW1116 (Colon Cancer) | <1.0 | |
| BGC823 (Gastric Cancer) | <1.0 |
The mechanism appears to involve apoptosis induction and cell cycle arrest, as evidenced by molecular docking studies showing favorable binding interactions with key proteins involved in these processes.
Analgesic Effects
Another area of interest is the analgesic properties of this compound. Similar compounds have shown significant reduction in pain responses in animal models, suggesting that this compound may also exhibit pain-relieving properties.
Case Studies
-
In Vitro Study on Cancer Cells:
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value lower than standard chemotherapeutics such as doxorubicin . The study utilized TRAP PCR-ELISA assays to evaluate anticancer activity. -
Receptor Binding Studies:
Research exploring the binding affinity to sigma receptors showed promising results, indicating a potential mechanism for its analgesic effects . These findings were supported by molecular docking simulations that revealed strong interactions with key amino acid residues in the receptor binding site.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 2-[(3,4-dichlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the sulfanyl group from 3,4-dichlorothiophenol to an acetamide precursor.
- Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfanyl-acetamide intermediate to the 4-methoxyphenyl group.
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane are preferred for higher yields, with reaction temperatures maintained at 60–80°C .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures purity >95% .
Q. How can structural integrity and purity be confirmed post-synthesis?
- NMR spectroscopy : H and C NMR are critical for verifying the sulfanyl linkage (δ 3.8–4.2 ppm for SCH) and acetamide carbonyl (δ 168–170 ppm). Aromatic protons from dichlorophenyl and methoxyphenyl groups appear at δ 6.5–7.8 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 399.02 for CHClNOS) .
- X-ray crystallography : Resolves conformational details, such as dihedral angles between aromatic rings, which influence bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic models (e.g., COX-2 inhibition vs. kinase assays) yield conflicting IC values. Standardized protocols (e.g., ATP-based luminescence for kinase activity) improve reproducibility .
- Structural analogs : Compare bioactivity with structurally similar compounds (e.g., 2-[(4-chlorophenyl)sulfanyl] analogs) to identify substituent-specific effects. For example, the 3,4-dichloro substitution enhances hydrophobic interactions with target proteins .
- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or TNF-α, reconciling in vitro/in vivo discrepancies .
Q. What strategies optimize the compound’s in vivo efficacy based on pharmacokinetic challenges?
- Derivatization : Introduce prodrug moieties (e.g., ester groups) to improve oral bioavailability, as the parent compound’s logP (~3.5) may limit membrane permeability .
- Formulation : Nanoemulsions or liposomal encapsulation enhance solubility (>50 µg/mL in PBS) and prolong half-life in circulation .
- Metabolic studies : LC-MS/MS tracks metabolites in rodent plasma; phase I metabolites (e.g., hydroxylated derivatives) often retain activity, guiding dose adjustments .
Methodological Challenges and Solutions
Q. How can reaction yields be improved during scale-up synthesis?
- Continuous flow reactors : Reduce side reactions (e.g., oxidation of the sulfanyl group) by maintaining precise temperature control and reagent stoichiometry .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in aryl-sulfanyl bond formation .
- In-line monitoring : FTIR or HPLC tracks intermediate purity, minimizing batch-to-batch variability .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. EGFR or COX-2 cell lines .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm interactions with proposed targets like HSP90 .
- Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis or NF-κB) affected by the compound at sub-cytotoxic doses .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in enzymatic inhibition assays?
- Negative controls : Include known inhibitors (e.g., aspirin for COX-2) to calibrate assay sensitivity .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to account for inter-experimental variability in triplicate measurements .
- Buffer optimization : Test phosphate vs. Tris buffers, as ionic strength impacts enzyme conformation and inhibitor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
